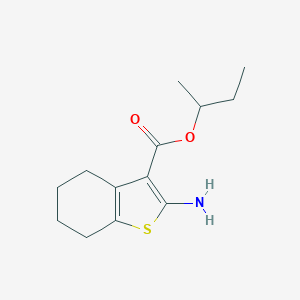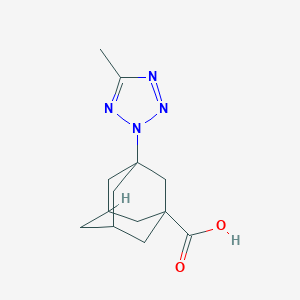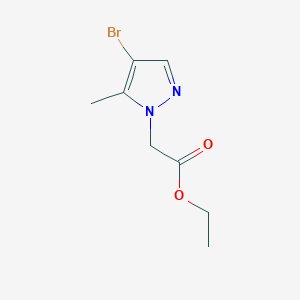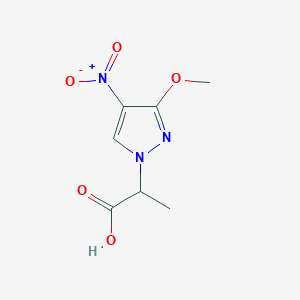![molecular formula C12H7Cl3O3 B454960 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-07-6](/img/structure/B454960.png)
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde” is a chemical compound with the CAS Number: 438220-07-6 . It has a molecular weight of 305.54 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H7Cl3O3 . The InChI code is 1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 305.54 . The InChI code is 1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 .Applications De Recherche Scientifique
Synthesis and Production
- 5-Hydroxymethyl-2-furaldehyde (HMF), closely related to the requested compound, can be produced from d-fructose dehydrated using dimethylsulphoxide (DMSO) at high efficiency. This process yields HMF with high purity, indicating potential for synthesizing similar furan derivatives (Musau & Munavu, 1987).
Chemical Synthesis and Natural Product Development
- The synthesis of natural furan derivatives, including 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, has been explored through various synthetic approaches, highlighting the versatility of furan compounds in organic synthesis and natural product development (Quiroz-Florentino et al., 2011).
Role in Heterocyclic Chemistry
- Furan derivatives like 5-Hydroxymethyl-2-furaldehyde play a significant role in the chemistry of five-membered heterocycles, which are key structures in many biologically active and industrially relevant compounds (Aizawa, 2001).
Applications in Chromatography and Food Analysis
- 5-Hydroxymethyl-2-furaldehyde has been used in high-performance liquid chromatography for the analysis of honey, demonstrating its utility in analytical chemistry and food quality assessment (Nozal et al., 2001).
Catalytic Reactions and Material Science
- 5-Hydroxymethyl-2-furaldehyde's involvement in catalytic reactions, such as its hydrogenation to bis(hydroxymethyl)furans using zirconia-supported ruthenium catalysts, underscores its relevance in material science and catalysis research (Han et al., 2016).
Photocatalytic Reactions
- The compound has been used in photocatalytic selective oxidation reactions, showing its potential in green chemistry applications (Yurdakal et al., 2013).
Propriétés
IUPAC Name |
5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHNOWHPQXEGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)
![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454882.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454883.png)
![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/structure/B454887.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)
